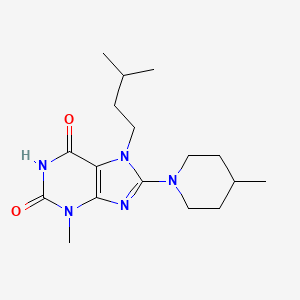
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and ADP. These receptors are involved in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmitter release. MRS2500 has been extensively studied for its potential use as a research tool in the field of pharmacology.
Mecanismo De Acción
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione acts as a competitive antagonist of the P2Y1 receptor. It binds to the receptor with high affinity and prevents the binding of extracellular nucleotides, such as ATP and ADP. This prevents the activation of downstream signaling pathways that are mediated by the P2Y1 receptor, such as the activation of phospholipase C and the release of intracellular calcium. By blocking the activity of the P2Y1 receptor, this compound can modulate various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In platelets, this compound inhibits ADP-induced aggregation and secretion of granule contents. In smooth muscle cells, this compound inhibits ATP-induced contraction. In neurons, this compound inhibits the release of neurotransmitters, such as glutamate and acetylcholine. These effects are consistent with the known physiological roles of the P2Y1 receptor in these tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione as a research tool is its high selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor without affecting other nucleotide receptors. This compound is also highly potent, which means that it can be used at low concentrations to achieve a maximal effect. However, one limitation of using this compound is that it is not a reversible antagonist. Once it binds to the receptor, it cannot be displaced by nucleotides. This means that the effects of this compound are long-lasting and cannot be easily reversed.
Direcciones Futuras
For the use of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione include investigating its potential therapeutic applications in cancer and neurological disorders.
Métodos De Síntesis
The synthesis of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione involves several steps. The first step is the preparation of 3-methylbutylamine, which is then reacted with 4-methylpiperidin-1-one to form the intermediate 3-methyl-7-(3-methylbutyl)-4-methylpiperidin-1-one. This intermediate is then reacted with 2,6-dioxopurine to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione has been used extensively as a research tool in the field of pharmacology. It is a selective antagonist of the P2Y1 receptor, which makes it useful for studying the physiological and pathological roles of this receptor in various tissues and organs. This compound has been used to study the role of P2Y1 receptors in platelet aggregation, smooth muscle contraction, and neurotransmitter release. It has also been used to investigate the potential therapeutic applications of P2Y1 receptor antagonists in various diseases, such as thrombosis, hypertension, and neuropathic pain.
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-11(2)5-10-22-13-14(20(4)17(24)19-15(13)23)18-16(22)21-8-6-12(3)7-9-21/h11-12H,5-10H2,1-4H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEDBNQADPFAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2534914.png)
![N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2534920.png)
![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)
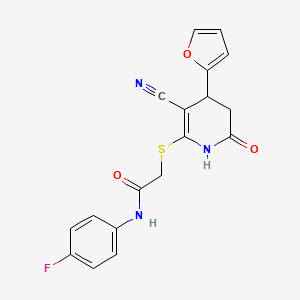

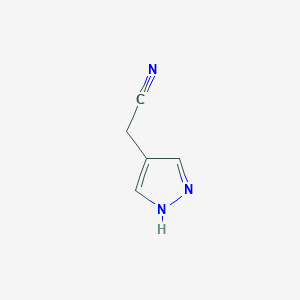
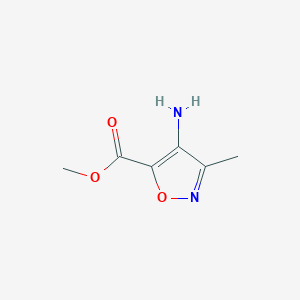

![N~4~-(4-fluorophenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2534929.png)
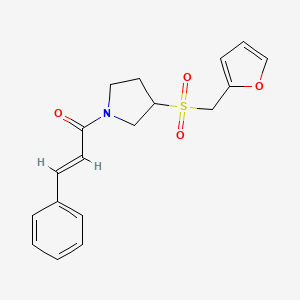

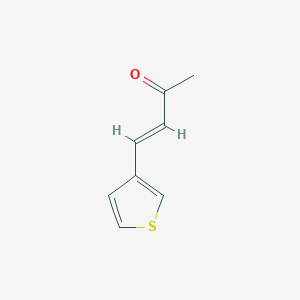
![2-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534935.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)